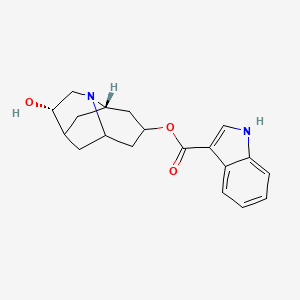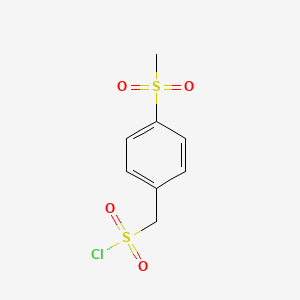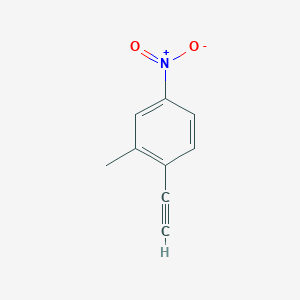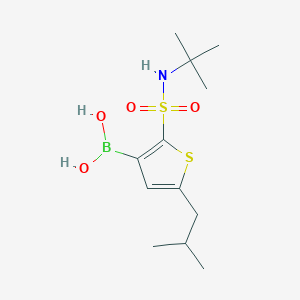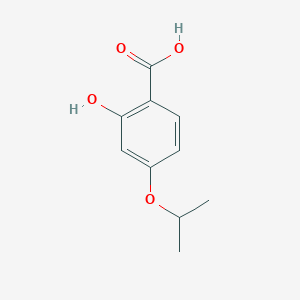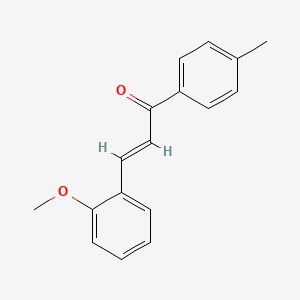
(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, and has been studied for its potential use in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and diabetes. Curcumin has also been studied for its potential use as a natural food preservative and as a colorant in food products.
Mecanismo De Acción
Curcumin exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and cancer, including COX-2, NF-κB, and STAT3. Curcumin also activates the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
Curcumin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines, and to reduce oxidative stress by activating antioxidant enzymes. Curcumin has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest, and to inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to synthesize. It has also been extensively studied, with a large body of literature available on its potential therapeutic properties. However, (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one also has some limitations for use in lab experiments. It is poorly soluble in water, which can make it difficult to administer in vivo. Additionally, (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has a low bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are many future directions for (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one research. One area of focus is the development of more effective delivery methods to improve its bioavailability. Another area of focus is the identification of new therapeutic applications for (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, including its potential use in the treatment of neurodegenerative diseases and infectious diseases. Additionally, there is a need for further research on the safety and efficacy of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one in humans, including its potential interactions with other drugs and its long-term effects on health.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOUCIAJNNOCQT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





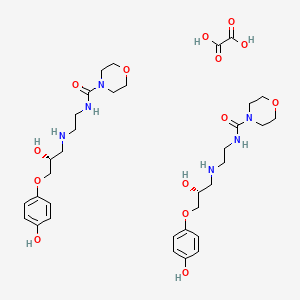
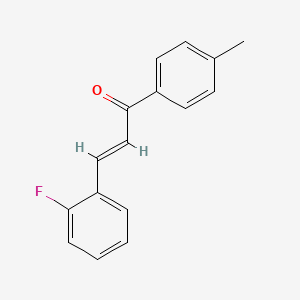
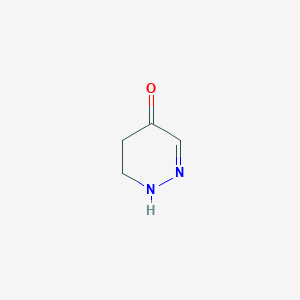
![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)
